Home > Products > Screening Compounds P37983 > Vatalanib (hydrochloride)
Vatalanib (hydrochloride) -

Vatalanib (hydrochloride)

Catalog Number: EVT-8252215
CAS Number:
Molecular Formula: C20H16Cl2N4
Molecular Weight: 383.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vatalanib (hydrochloride), also known as PTK787/ZK-222584, is a small molecule that acts as an antiangiogenic agent by inhibiting all known vascular endothelial growth factor receptors. It is primarily under investigation for the treatment of various solid tumors. The compound has garnered attention for its potential to impede tumor growth and metastasis by disrupting the formation of new blood vessels, a process essential for tumor development.

Source

Vatalanib was developed by pharmaceutical companies as part of ongoing research into targeted cancer therapies. Its chemical structure and properties have been detailed in various scientific publications, including studies on its synthesis, biological evaluation, and molecular docking.

Classification

Vatalanib is classified as a tyrosine kinase inhibitor. It specifically targets vascular endothelial growth factor receptor tyrosine kinases, which play a crucial role in angiogenesis. This classification places it among other therapeutic agents aimed at inhibiting tumor-associated angiogenesis.

Synthesis Analysis

Methods

The synthesis of Vatalanib typically involves multi-step organic reactions. A common synthetic route includes the formation of the phthalazine core through the reaction of 2,4-dichloroquinazoline with suitable intermediates in the presence of a base such as potassium carbonate in isopropanol. The reaction is generally refluxed for about one hour, followed by cooling, filtration, and recrystallization from isopropanol to obtain the final product .

Technical Details

  • Reagents: 2,4-dichloroquinazoline and appropriate intermediates.
  • Solvent: Isopropanol.
  • Base: Potassium carbonate.
  • Reaction Monitoring: Thin-layer chromatography (TLC) using UV fluorescent silica gel plates.
  • Characterization Techniques: Infrared spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis are employed to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Structure

Vatalanib has a molecular formula of C20H15ClN4C_{20}H_{15}ClN_{4} and a molecular weight of approximately 346.81 g/mol . The structure includes:

  • A phthalazine core.
  • Chlorine substituents contributing to its reactivity and biological activity.

Data

  • Melting Point: Determined via open capillary method.
  • Nuclear Magnetic Resonance Spectroscopy: Used to elucidate the structure, with characteristic chemical shifts observed in deuterated dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions

Vatalanib undergoes various chemical reactions typical of small organic molecules. Key reactions include:

  • Substitution Reactions: Involving chlorine atoms on the phthalazine ring.
  • Hydrolysis: Potentially leading to various metabolites during metabolic processing in biological systems.

Technical Details

The synthesis process is monitored through TLC, ensuring that each step proceeds correctly before isolation and purification. Characterization techniques such as NMR and infrared spectroscopy confirm structural integrity post-synthesis.

Mechanism of Action

Vatalanib functions primarily by inhibiting vascular endothelial growth factor receptors, specifically targeting receptors 1, 2, and 3. By blocking these receptors, Vatalanib disrupts signaling pathways essential for angiogenesis, thereby reducing blood supply to tumors and inhibiting their growth.

Process Data

  • Inhibition Constants (IC50): Vatalanib exhibits an IC50 value of approximately 37 nM against vascular endothelial growth factor receptor 2 .
  • Pharmacokinetics: Rapid absorption with a half-life of about six hours indicates its potential efficacy in clinical settings .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Solubility: Limited solubility in water (0.00179 mg/mL).

Chemical Properties

  • LogP (Partition Coefficient): Approximately 4.5 indicates lipophilicity.
  • pKa Values: Strongest acidic pKa is around 15.17; basic pKa is approximately 4.95 .
  • Polar Surface Area: 50.7 Ų suggests moderate permeability characteristics.
Applications

Vatalanib is primarily researched for its applications in oncology:

  • Antiangiogenic Therapy: Investigated for use in solid tumors where angiogenesis plays a critical role in disease progression.
  • Research Tool: Utilized in studies examining vascular endothelial growth factor signaling pathways and their implications in cancer biology.
Introduction to Vatalanib in Targeted Molecular Therapeutics

Rationale for Tyrosine Kinase Inhibition in Pathological Angiogenesis

Tyrosine kinases are pivotal regulators of intracellular signaling cascades governing physiological angiogenesis. Pathological angiogenesis, however, is a hallmark of solid tumors and fibrotic disorders, driven by aberrant activation of vascular endothelial growth factor receptors (Vascular Endothelial Growth Factor Receptors), platelet-derived growth factor receptors (Platelet-Derived Growth Factor Receptors), and stem cell factor receptors (c-Kit). These receptors promote endothelial cell proliferation, migration, and survival upon ligand binding, facilitating tumor neovascularization and stromal support. Vatalanib (PTK787/ZK-222584) emerged as a strategic intervention to disrupt this process by competitively inhibiting adenosine triphosphate binding to tyrosine kinase domains. Its multi-target design addresses compensatory pathway activation—a limitation of mono-specific inhibitors—by concurrently blocking Vascular Endothelial Growth Factor Receptor-1, Vascular Endothelial Growth Factor Receptor-2, Vascular Endothelial Growth Factor Receptor-3, Platelet-Derived Growth Factor Receptor, and c-Kit with half-maximal inhibitory concentration values of 77 nM, 37 nM, 640 nM, 580 nM, and 730 nM, respectively [1] [4]. Preclinical studies confirmed that this broad-spectrum inhibition suppresses Vascular Endothelial Growth Factor-induced autophosphorylation in human umbilical vein endothelial cells (half-maximal inhibitory concentration = 17 nM) and blocks vascular permeability in vivo, establishing a mechanistic foundation for clinical translation [1] [4].

Table 1: Kinase Inhibition Profile of Vatalanib

Target KinaseHalf-Maximal Inhibitory Concentration (nM)Biological Consequence
Vascular Endothelial Growth Factor Receptor-237Suppressed endothelial proliferation
Vascular Endothelial Growth Factor Receptor-177Reduced macrophage infiltration
Vascular Endothelial Growth Factor Receptor-3640Inhibited lymphangiogenesis
Platelet-Derived Growth Factor Receptor-β580Diminished pericyte recruitment
c-Kit730Impaired stromal support

Historical Development of Vatalanib as a Multi-Target Kinase Inhibitor

Vatalanib originated from collaborative drug discovery efforts between Schering AG and Novartis Pharmaceuticals in the late 1990s. Its chemical scaffold—an N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine core—was optimized to enhance tyrosine kinase selectivity while maintaining oral bioavailability [1] [6]. Early-phase clinical trials validated its pharmacokinetic profile, revealing rapid absorption (peak plasma concentration at 1.5–2 hours) and biphasic elimination (terminal half-life = 4.6 hours for parent compound; 23.4 hours for total radioactivity) [3]. Metabolism occurs primarily via hepatic oxidation, generating two major pharmacologically inactive metabolites: CGP 84368/ZK 260120 and NVP AAW378/ZK 261557. These metabolites contribute significantly to systemic exposure but lack anti-angiogenic activity [3].

Phase I/II studies in metastatic colorectal cancer demonstrated dose-dependent biological activity, with dynamic contrast-enhanced magnetic resonance imaging revealing reduced tumor vascular permeability at doses ≥750 mg/day. The subsequent phase III CONFIRM (Colorectal Oral Novel Therapy for the Inhibition of Angiogenesis and Retarding of Metastases) program evaluated vatalanib combined with FOLFOX (Folinic Acid, Fluorouracil, Oxaliplatin) chemotherapy. Although the primary endpoints (progression-free survival improvement in the overall population) were not met, pre-planned subgroup analyses revealed significant clinical benefit in patients with elevated lactate dehydrogenase (>1.5× upper limit of normal; hazard ratio = 0.65, P < 0.001) [2] [5]. This lactate dehydrogenase-associated response pattern informed subsequent trial designs exploring vatalanib in hypermetabolic malignancies.

Table 2: Key Milestones in Vatalanib Development

PhaseClinical FocusOutcome
PreclinicalKinase selectivity profilingConfirmed Vascular Endothelial Growth Factor Receptor-2 half-maximal inhibitory concentration = 37 nM
Phase ISolid tumorsEstablished 1,000–1,500 mg/day as biologically active dose
Phase IIMetastatic colorectal cancerMedian progression-free survival = 7.7 months (combination arm)
Phase IIIMetastatic colorectal cancerImproved progression-free survival in high-lactate dehydrogenase subgroup

Role of Vascular Endothelial Growth Factor/Vascular Endothelial Growth Factor Receptor Signaling in Fibrotic and Oncogenic Pathways

The Vascular Endothelial Growth Factor/Vascular Endothelial Growth Factor Receptor axis intersects with oncogenesis and fibrosis through multiple mechanisms. In solid tumors, hypoxia-inducible factor-1α upregulates Vascular Endothelial Growth Factor secretion, activating endothelial Vascular Endothelial Growth Factor Receptor-2 to stimulate angiogenesis. This process recruits pro-tumorigenic macrophages and fibroblasts, establishing a feedforward loop that accelerates extracellular matrix remodeling and metastasis [8]. Simultaneously, Vascular Endothelial Growth Factor Receptor-1 signaling on monocytes enhances their infiltration into fibrotic niches, amplifying transforming growth factor-β production. Vatalanib disrupts these networks by:

  • Suppressing Tumor Vasculature: Reducing microvessel density and vascular permeability in xenograft models, thereby diminishing nutrient delivery to tumors [1] [4].
  • Targeting Hypoxic Niches: Elevated lactate dehydrogenase correlates with tumor hypoxia and Vascular Endothelial Growth Factor overexpression. Vatalanib’s preferential efficacy in high-lactate dehydrogenase malignancies may reflect inhibition of hypoxia-driven angiogenesis [5] [8].
  • Modulating Fibroblast Crosstalk: Platelet-Derived Growth Factor Receptor blockade impedes activated hepatic stellate cell proliferation in hepatocellular carcinoma models, attenuating fibrotic stroma formation [8].

In pancreatic ductal adenocarcinoma, where vascular endothelial growth factor is overexpressed in >90% of cases, vatalanib monotherapy achieved a 29% six-month survival rate in gemcitabine-refractory patients—comparable to historical controls for second-line therapies [5]. This activity underscores the therapeutic relevance of Vascular Endothelial Growth Factor/Vascular Endothelial Growth Factor Receptor pathway interruption in highly desmoplastic, angiogenesis-dependent malignancies.

Properties

Product Name

Vatalanib (hydrochloride)

IUPAC Name

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;hydrochloride

Molecular Formula

C20H16Cl2N4

Molecular Weight

383.3 g/mol

InChI

InChI=1S/C20H15ClN4.ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;/h1-12H,13H2,(H,23,25);1H

InChI Key

BDKWVFXIGVUEGA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.